molecular formula C28H28N2O7S B15033319 ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15033319
M. Wt: 536.6 g/mol
InChI Key: LNCAIKRMRKLUGT-XTQSDGFTSA-N
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Description

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then coupled under specific conditions to form the final product. Common steps include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Thiazole ring synthesis: This involves the cyclization of a thioamide with a haloketone.

    Coupling reactions: The intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: HNO3 for nitration, Br2 for bromination

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of other complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N2O7S

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H28N2O7S/c1-6-36-19-12-13-20(15(3)14-19)23(31)21-22(17-8-10-18(35-5)11-9-17)30(26(33)24(21)32)28-29-16(4)25(38-28)27(34)37-7-2/h8-14,22,31H,6-7H2,1-5H3/b23-21+

InChI Key

LNCAIKRMRKLUGT-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

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